N-(1,4-Dioxan-2-ylmethyl)-N-methylprop-2-enamide
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Description
“N-(1,4-Dioxan-2-ylmethyl)-N-methylprop-2-enamide” is a complex organic compound. The name suggests that it contains a 1,4-dioxane ring, which is a type of ether, attached to a prop-2-enamide group via a methyl group .
Molecular Structure Analysis
The compound likely has a 1,4-dioxane ring, which is a six-membered ring with two oxygen atoms. Attached to this ring is a prop-2-enamide group, which consists of a two-carbon alkene (prop-2-ene) attached to an amide group (amide). The amide group is attached to the ring via a methyl group .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The alkene could participate in addition reactions, and the amide could undergo hydrolysis or reduction . The ether group in the 1,4-dioxane ring could potentially undergo cleavage under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. It’s likely to be a solid or liquid at room temperature, and its solubility would depend on the polarity of the solvent .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-3-9(11)10(2)6-8-7-12-4-5-13-8/h3,8H,1,4-7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOZEPOJOQSCOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COCCO1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1,4-Dioxan-2-yl)methyl)-N-methylacrylamide |
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